Benzyl 2,2,4-trimethylazetidine-1-carbodithioate
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Overview
Description
Benzyl 2,2,4-trimethylazetidine-1-carbodithioate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the azetidine ring, along with a carbodithioate functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,2,4-trimethylazetidine-1-carbodithioate typically involves the reaction of 2,2,4-trimethylazetidine with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbodithioate group. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also helps in maintaining the purity of the final product by minimizing human error.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 2,2,4-trimethylazetidine-1-carbodithioate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride, which targets the carbodithioate group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as hydroxide ions can replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Benzyl alcohol and benzaldehyde.
Reduction: Benzyl 2,2,4-trimethylazetidine-1-thiol.
Substitution: Benzyl alcohol derivatives.
Scientific Research Applications
Chemistry: Benzyl 2,2,4-trimethylazetidine-1-carbodithioate is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to disrupt bacterial cell walls makes it a candidate for the development of new antibiotics.
Medicine: The compound is being investigated for its potential use in cancer therapy. Preliminary studies suggest that it may inhibit the growth of certain cancer cells by interfering with their metabolic pathways.
Industry: In the industrial sector, this compound is used as an intermediate in the production of pesticides and herbicides. Its reactivity makes it suitable for the synthesis of various agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 2,2,4-trimethylazetidine-1-carbodithioate involves its interaction with cellular proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This disruption of enzymatic function can result in the inhibition of cell growth and proliferation, making it a potential candidate for antimicrobial and anticancer therapies.
Comparison with Similar Compounds
- Benzyl 2,2,4-trimethylazetidine-1-carbothioate
- Benzyl 2,2,4-trimethylazetidine-1-carboxylate
- Benzyl 2,2,4-trimethylazetidine-1-sulfonate
Uniqueness: Benzyl 2,2,4-trimethylazetidine-1-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical reactivity compared to its analogs. This functional group allows for specific interactions with biological molecules, making it a valuable compound for research in medicinal chemistry.
Properties
CAS No. |
54395-91-4 |
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Molecular Formula |
C14H19NS2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
benzyl 2,2,4-trimethylazetidine-1-carbodithioate |
InChI |
InChI=1S/C14H19NS2/c1-11-9-14(2,3)15(11)13(16)17-10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
InChI Key |
RKPQTQOWMAQRGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N1C(=S)SCC2=CC=CC=C2)(C)C |
Origin of Product |
United States |
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